4-Nitro-2-(propylsulfanyl)benzamide

Description

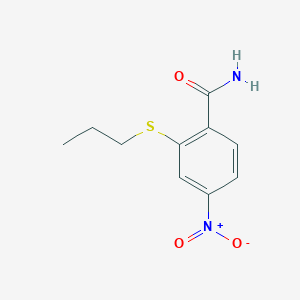

Structure

2D Structure

3D Structure

Properties

CAS No. |

515884-27-2 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

4-nitro-2-propylsulfanylbenzamide |

InChI |

InChI=1S/C10H12N2O3S/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |

InChI Key |

CAEBFDMDSXCBGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Nitro 2 Propylsulfanyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Chemical Shift Analysis

The ¹H NMR spectrum of 4-Nitro-2-(propylsulfanyl)benzamide would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to one another. The analysis would focus on the chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals.

Expected Proton Signals:

Aromatic Protons: The benzene (B151609) ring would exhibit signals in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific substitution pattern—a nitro group at position 4 and a propylsulfanyl group at position 2—would lead to a distinct set of coupled signals.

Amide Protons (-CONH₂): The two protons of the primary amide group would likely appear as two separate broad singlets, due to restricted rotation around the C-N bond, in the range of δ 5.5-8.5 ppm.

Propylsulfanyl Protons (-S-CH₂-CH₂-CH₃):

The methylene group attached to the sulfur atom (-S-CH₂-) would be expected to resonate around δ 2.5-3.5 ppm as a triplet.

The adjacent methylene group (-CH₂-) would likely appear as a sextet in the δ 1.5-2.0 ppm region.

The terminal methyl group (-CH₃) would be the most upfield, appearing as a triplet around δ 0.8-1.2 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | Aromatic-H |

| Data Not Available | Data Not Available | Data Not Available | -CONH₂ |

| Data Not Available | Data Not Available | Data Not Available | -S-CH₂ -CH₂-CH₃ |

| Data Not Available | Data Not Available | Data Not Available | -S-CH₂-CH₂ -CH₃ |

| Data Not Available | Data Not Available | Data Not Available | -S-CH₂-CH₂-CH₃ |

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, providing insights into their hybridization and electronic environment.

Expected Carbon Signals:

Carbonyl Carbon (-C=O): The amide carbonyl carbon would be the most downfield signal, typically appearing in the δ 165-175 ppm range.

Aromatic Carbons: The six carbons of the benzene ring would resonate between δ 110 and 160 ppm. The carbons attached to the nitro, propylsulfanyl, and benzamide (B126) groups would have distinct chemical shifts due to their electronic effects.

Propylsulfanyl Carbons (-S-CH₂-CH₂-CH₃):

The carbon attached to sulfur (-S-C H₂-) would be expected around δ 30-45 ppm.

The central methylene carbon (-C H₂-) would appear in the δ 20-30 ppm region.

The terminal methyl carbon (-C H₃) would be the most upfield, around δ 10-15 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| Data Not Available | -C =O |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | Aromatic-C |

| Data Not Available | -S-C H₂-CH₂-CH₃ |

| Data NotAvailable | -S-CH₂-C H₂-CH₃ |

| Data Not Available | -S-CH₂-CH₂-C H₃ |

2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity and Structural Elucidation

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be particularly useful for confirming the connectivity within the propyl chain by showing correlations between the -S-CH₂-, -CH₂-, and -CH₃ protons. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the propyl group and the aromatic ring to their corresponding carbon signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Vibrational Modes for Amide (C=O, N-H), Nitro (N-O), and C-S Linkages

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A hypothetical data table for the IR spectrum is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | Strong | N-H stretching (amide) |

| Data Not Available | Strong | C=O stretching (amide) |

| Data Not Available | Strong | N-O asymmetric stretching (nitro) |

| Data Not Available | Strong | N-O symmetric stretching (nitro) |

| Data Not Available | Medium-Weak | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂N₂O₃S, which corresponds to a molecular weight of 240.28 g/mol . The high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that confirms this molecular weight with high accuracy. The fragmentation pattern would likely involve cleavage of the propyl group, the amide group, and potentially the nitro group, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. For this compound, HRMS analysis would provide the exact mass of the molecular ion, typically observed as [M+H]⁺ in positive ion mode. This high-precision measurement, usually with an accuracy in the parts-per-million (ppm) range, enables the unambiguous determination of the compound's chemical formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₃S |

| Calculated Exact Mass | 240.0569 |

| Observed [M+H]⁺ | Hypothetical Value |

| Mass Error (ppm) | Hypothetical Value |

Note: The table above presents the calculated exact mass based on the known atomic weights of the constituent elements. The observed values would be derived from experimental HRMS data.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates the fragmentation pattern of a molecule. This pattern serves as a molecular fingerprint and is invaluable for confirming the compound's structure. The fragmentation of this compound would be expected to occur at the more labile bonds, providing characteristic fragment ions that correspond to specific substructures of the molecule.

Common fragmentation pathways for related nitroaromatic and benzamide compounds often involve the cleavage of the amide bond and rearrangements involving the nitro group. For this compound, key fragmentations would likely include the loss of the propylsulfanyl group, the cleavage of the amide C-N bond, and potentially rearrangements involving the nitro group and the ortho-substituted sulfur.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| Hypothetical Value | [M - C₃H₇S]⁺ |

| Hypothetical Value | [M - CONH₂]⁺ |

| Hypothetical Value | [C₇H₄NO₃S]⁺ |

Note: The m/z values in this table are hypothetical and would be determined from an experimental mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties, particularly Influenced by the Nitrochromophore

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions associated with the nitro-substituted benzene ring. The nitro group acts as a powerful chromophore and an electron-withdrawing group, which significantly influences the electronic absorption properties of the molecule.

The presence of the nitro group, in conjugation with the benzene ring, typically results in strong absorption bands in the UV region. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are also influenced by the other substituents on the ring, namely the benzamide and propylsulfanyl groups, as well as the solvent used for the measurement. The interaction between the lone pairs of the sulfur atom in the propylsulfanyl group and the π-system of the ring may also affect the electronic transitions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Hypothetical Solvent | Hypothetical Value | Hypothetical Value |

Note: The data in this table is hypothetical and would be obtained from experimental UV-Vis spectroscopic analysis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer a detailed picture of the molecular geometry in the solid state, confirming the connectivity of the atoms and revealing any conformational preferences of the flexible propylsulfanyl chain.

| Parameter | Value (Å or °) |

| C-S Bond Length | Hypothetical Value |

| C-N (Amide) Bond Length | Hypothetical Value |

| C-N (Nitro) Bond Length | Hypothetical Value |

| O-N-O Bond Angle | Hypothetical Value |

| Dihedral Angle (Benzene Ring - Amide) | Hypothetical Value |

Note: The values in this table are hypothetical and would be derived from the refinement of X-ray diffraction data.

Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular non-covalent interactions. For this compound, the primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding plays a crucial role in the crystal packing. The nitro group can also act as a hydrogen bond acceptor.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O=C | Hypothetical Value | Hypothetical Value |

| π-π Stacking | Benzene Ring···Benzene Ring | Hypothetical Value | Hypothetical Value |

Note: The data presented in this table is hypothetical and would be determined from a detailed analysis of the crystal structure.

Mechanistic Investigations of Academic Biological or Chemical Interactions Involving the 4 Nitro 2 Propylsulfanyl Benzamide Scaffold

Elucidation of Molecular Recognition and Binding Modes with Specific Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The binding of 4-Nitro-2-(propylsulfanyl)benzamide to a biological target would be governed by a concert of non-covalent interactions. The benzamide (B126) core itself is a versatile pharmacophore capable of participating in multiple types of interactions.

Hydrogen Bonding: The amide moiety is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the backbone or side chains of asparagine, glutamine, or serine. The nitro group's oxygen atoms are also potent hydrogen bond acceptors.

Dipole-Dipole and Ion-Dipole Interactions: The highly polar nitro group creates a strong dipole moment in the molecule. This can lead to favorable dipole-dipole interactions with polar residues in the binding site. If the target site contains charged residues, ion-dipole interactions could also play a significant role.

Halogen Bonding: While not present in the parent scaffold, the introduction of halogen atoms in derivatives could lead to halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Molecular docking studies on various nitrobenzamide derivatives have illustrated the importance of these interactions. For instance, in studies of nitro-substituted benzamides as potential anti-inflammatory agents, docking analyses revealed that the nitro groups contribute significantly to binding with inducible nitric oxide synthase (iNOS) through favorable polar interactions. nih.govresearchgate.net Similarly, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents highlighted key binding interactions with α-glucosidase and α-amylase. nih.gov

Structure-Activity Relationship (SAR) Studies to Define Key Pharmacophoric Elements for Modulating Specific Biological Pathways

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR can be dissected by considering the contributions of its three main components: the nitro group, the propylsulfanyl chain, and the amide functionality.

The nitro group is a strong electron-withdrawing group and its position on the aromatic ring significantly influences the electronic properties of the entire molecule, which in turn affects its binding affinity and reactivity. The reduction of the nitro group to a nitroso, hydroxylamine, or amine metabolite is a well-known bioactivation pathway for many nitroaromatic compounds, often leading to enhanced or different biological effects. For example, the antimicrobial activity of some 5-nitroheterocycles is believed to involve the reduction of the nitro group to reactive intermediates.

The number and orientation of nitro groups have been shown to be critical for the anti-inflammatory activity of some benzamide derivatives. nih.govresearchgate.net

The propylsulfanyl group at the 2-position of the benzamide ring primarily contributes to the lipophilicity of the molecule. The length and branching of this alkyl chain can be modulated to optimize hydrophobic interactions with the target protein.

The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) would also dramatically alter the compound's properties. Oxidation to a sulfoxide or sulfone would increase the polarity and hydrogen bonding capacity of this substituent, potentially leading to different or improved interactions with the biological target.

The following table illustrates the hypothetical impact of modifying the sulfanyl (B85325) chain on the physicochemical properties and potential biological interactions of the this compound scaffold.

| Modification of Sulfanyl Chain | Predicted Change in Physicochemical Properties | Potential Impact on Biological Interactions |

| Chain Length | ||

| Methylsulfanyl | Decreased lipophilicity | May improve aqueous solubility but weaken hydrophobic interactions. |

| Propylsulfanyl (parent) | Moderate lipophilicity | Balanced hydrophobic interactions. |

| Pentylsulfanyl | Increased lipophilicity | Enhanced hydrophobic interactions, potentially leading to higher affinity but lower solubility. |

| Oxidation State | ||

| Sulfide (parent) | Less polar | Primarily hydrophobic interactions. |

| Sulfoxide | Increased polarity, H-bond acceptor | Can form hydrogen bonds and stronger dipole-dipole interactions. |

| Sulfone | Highly polar, H-bond acceptor | Significantly increased polarity, may alter binding mode to favor interactions with polar residues. |

The amide group is a key pharmacophoric feature. Substitution on the amide nitrogen can be used to fine-tune the molecule's properties. Introducing different substituents can alter the compound's size, shape, and hydrogen bonding potential. For example, N-alkylation or N-arylation can introduce additional hydrophobic or aromatic interactions.

Studies on various N-substituted benzamides have demonstrated the importance of the amide substituent for biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, variations in the N-substituent led to significant differences in their antidiabetic potential. nih.gov

The table below summarizes the potential effects of different amide substituents on the this compound scaffold.

| Amide Substituent (R in -CONHR) | Predicted Effect on Properties | Potential Influence on Biological Activity |

| -H (Primary amide) | More polar, H-bond donor and acceptor | Can form multiple hydrogen bonds. |

| -CH3 (N-methyl) | Increased lipophilicity, H-bond donor | May introduce hydrophobic interactions. |

| -Phenyl (N-phenyl) | Increased size and lipophilicity | Can participate in aromatic stacking interactions. |

| -CH2CH2OH (N-hydroxyethyl) | Increased polarity and H-bonding | May improve solubility and form additional hydrogen bonds. |

Investigation of the Scaffold's Potential as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein. nih.gov The this compound scaffold possesses several features that suggest its potential as a starting point for the development of chemical probes. Its relatively simple structure allows for straightforward chemical modification, enabling the synthesis of a library of analogues for SAR studies.

To be an effective chemical probe, a molecule should exhibit high potency and selectivity for its target. The development of a probe from the this compound scaffold would require the identification of a specific biological target and subsequent optimization of the structure to maximize affinity and selectivity. This could involve the iterative synthesis and biological evaluation of derivatives with modifications to the nitro group, the sulfanyl chain, and the amide substituent.

Furthermore, the scaffold could be functionalized with reporter groups, such as fluorescent dyes or biotin tags, to facilitate the study of its interactions with its target in cells or tissues. For instance, fluorescently labeled benzamide derivatives have been developed as probes for specific receptors. nih.gov The nitro group itself can sometimes be exploited for imaging purposes or as a handle for further chemical modification.

Development of Fluorescent or Affinity-Based Probes

There are no available studies on the development or use of this compound as a fluorescent or affinity-based probe. While the benzamide scaffold and nitro-aromatic structures are utilized in the design of such probes, the specific properties and applications of the this compound derivative have not been documented in this context. nih.govnih.govnih.govresearchgate.net

General principles for probe design often involve:

Fluorescent Probes: Incorporating a fluorophore whose properties (e.g., intensity, wavelength) change upon interaction with a target molecule. Functional groups like nitro groups can sometimes act as fluorescence quenchers. nih.govnih.gov

Affinity-Based Probes (AfBPs): These tool compounds typically consist of three components: a high-affinity scaffold for selective binding to a protein target, an electrophilic "warhead" for covalent binding, and a detection moiety (like biotin or a fluorescent tag). researchgate.netnih.gov

Without specific research, no data tables on the photophysical properties or binding affinities of probes derived from this compound can be generated.

Exploration of Its Role in Non-Biological Chemical Processes (e.g., catalysis, materials science precursors)

No literature was found describing the role of this compound in non-biological chemical processes such as catalysis or as a precursor in materials science. Research in these areas often focuses on related but distinct compounds, such as the catalytic reduction of 4-nitrophenol by metallic nanoparticles. researchgate.netoiccpress.com There is no documented evidence of this compound being used as a catalyst, a catalytic substrate in notable reactions, or a monomer/precursor for polymer or material synthesis.

Therefore, no data tables regarding its catalytic efficiency, reaction kinetics, or material properties can be provided.

Future Research Directions and Emerging Opportunities for 4 Nitro 2 Propylsulfanyl Benzamide and Its Analogues

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity or Novel Academic Functions

The structural framework of 4-Nitro-2-(propylsulfanyl)benzamide offers numerous avenues for modification to generate next-generation analogues with tailored properties. The design of these new molecules will be guided by establishing detailed Structure-Activity Relationships (SAR). For instance, preliminary SAR studies on other N-substituted benzamide (B126) derivatives have shown that substituents on the phenyl ring and the nature of the amide group can be critical for biological activity. nih.gov One study concluded that the presence of a chlorine atom or a nitro-group on the benzamide ring could significantly decrease anti-proliferative activity in certain cancer cell lines, a key consideration for designing new analogues. nih.gov

Future synthetic strategies will focus on:

Modification of the Propylsulfanyl Chain: The length, branching, and introduction of different functional groups on the alkylthio chain could modulate lipophilicity and steric interactions, influencing how the molecule interacts with biological targets or integrates into material matrices.

Substitution on the Aromatic Ring: The nitro group's position and the introduction of other substituents (e.g., halogens, alkyl, or alkoxy groups) can alter the electronic properties and metabolic stability of the molecule.

Amide Group Derivatization: Synthesis of N-substituted benzamides can create a diverse library of compounds. researchgate.net These derivatives have a wide range of reported pharmacological activities, including antitumor and histone deacetylase (HDAC) inhibition. researchgate.net The design process can draw inspiration from established pharmacologically active benzamides, such as Entinostat (MS-275), by modifying the linker and cap groups to explore new interactions with biological targets. nih.govresearchgate.net

The synthesis of these novel analogues will employ a variety of established and emerging chemical reactions. Amide coupling of the core benzoic acid structure with a diverse range of amines is a primary route to generate libraries of new derivatives. researchgate.net Bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, will be a key design strategy to create novel benzamides with potentially improved pesticidal or other biological activities. nih.govmdpi.com

| Analogue Design Strategy | Rationale | Potential Impact |

| Varying Alkylthio Chain Length | Modulate lipophilicity and steric bulk | Altered biological target binding and material compatibility |

| Aromatic Ring Substitution | Fine-tune electronic properties and metabolic stability | Enhanced specificity and in vivo performance |

| N-Alkylation/Arylation of Amide | Create diverse chemical space for screening | Discovery of novel biological activities |

| Bioisosteric Replacement | Mimic known active scaffolds | Improved potency and selectivity |

Integration into Advanced Functional Materials

The unique electronic and structural features of this compound make it a candidate for integration into advanced functional materials. Nitroaromatic compounds are known for their electron-accepting properties, which can be harnessed in various applications. asm.orgmdpi.com

Emerging opportunities include:

Sensing and Detection: Polymers and composite materials containing nitroaromatic moieties have been investigated for the detection of explosives and other analytes. mdpi.com The nitro group can participate in fluorescence quenching mechanisms, making materials incorporating this compound potentially useful in chemical sensors. mdpi.com The development of fluorescent polymers that can recognize nitroaromatic compounds is an active area of research. mdpi.com

Polymer Composites: The benzamide functional group can participate in hydrogen bonding, potentially enhancing the mechanical or thermal properties of polymers when the molecule is used as a dopant or co-monomer. Benzamides are recognized as useful building blocks in the synthesis of polymeric materials. researchgate.netresearchgate.net

Catalysis: Supported metal-oxide nanocomposites are used for the catalytic reduction of nitroaromatic pollutants. mdpi.com Materials functionalized with this compound or its derivatives could be explored for catalytic applications, either as ligands for metal centers or as reactive components themselves.

| Material Application | Relevant Property of the Compound | Potential Function |

| Chemical Sensors | Electron-accepting nitro group | Fluorescence quenching for analyte detection |

| Polymer Composites | Hydrogen-bonding amide group | Enhanced mechanical or thermal stability |

| Catalytic Systems | Nitro and sulfanyl (B85325) functional groups | Ligand for active metal centers or reactive site |

Development of Innovative Synthetic Methodologies for its Production or Derivatization

Advancing the utility of this compound will require the development of efficient and scalable synthetic methods. While classical amide bond formation reactions are reliable, innovative approaches can offer improved yields, reduced waste, and access to a broader range of derivatives.

Future research in this area could focus on:

One-Pot Multicomponent Reactions (MCRs): MCRs have proven to be a powerful tool for the rapid construction of complex molecules like quinazolinones from simple starting materials. mdpi.com Developing MCRs for substituted benzamides could streamline the synthesis of analogue libraries.

Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper) can facilitate novel C-N and C-S bond formations, offering new routes to the core structure and its derivatives under milder conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety (especially for nitration reactions), scalability, and process control, enabling more efficient production of the target compound and its intermediates.

Novel Derivatization Techniques: Chemical derivatization is a key strategy for enhancing the analytical detection of nitroaromatic compounds, often by reducing the nitro group to a more ionizable amine. rsc.orgrsc.org These techniques can be adapted for the selective functionalization of the this compound scaffold to create new molecules. nih.gov

| Synthetic Methodology | Advantage | Application |

| Multicomponent Reactions | Increased efficiency, atom economy | Rapid library synthesis |

| Transition Metal Catalysis | Milder reaction conditions, novel bond formations | Access to complex analogues |

| Flow Chemistry | Improved safety, scalability, and control | Efficient large-scale production |

| Advanced Derivatization | Selective functionalization | Creation of novel derivatives and analytical standards |

Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-EM for complexes)

A deep understanding of the structural and dynamic properties of this compound is crucial for its development. Advanced spectroscopic techniques can provide unprecedented insights at the atomic level.

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR is an exceptionally powerful tool. europeanpharmaceuticalreview.com It can be used to characterize both crystalline and amorphous forms, identify different polymorphs, and study the interactions between the drug substance and excipients in a formulation. bruker.comeuropeanpharmaceuticalreview.com Since ssNMR is a non-destructive technique, the same sample can be analyzed by other methods. europeanpharmaceuticalreview.comnih.gov It is also inherently quantitative, allowing for the determination of the proportion of different solid forms in a sample without the need for a standard curve. europeanpharmaceuticalreview.comcrystalpharmatech.com Specific nuclei like 13C can be used to obtain high-resolution spectra that distinguish between the active pharmaceutical ingredient (API) and excipients. europeanpharmaceuticalreview.comcrystalpharmatech.com

Cryo-Electron Microscopy (Cryo-EM): If this compound or its analogues are found to interact with biological macromolecules, such as proteins or enzymes, cryo-EM will be an invaluable tool for structural elucidation. mtoz-biolabs.com Cryo-EM allows for the high-resolution 3D structural determination of protein-small molecule complexes without the need for crystallization, which is a major bottleneck for traditional X-ray crystallography. mtoz-biolabs.comcreative-diagnostics.comthermofisher.com This technique is particularly advantageous for large, flexible, or membrane-bound proteins. thermofisher.comnih.gov By visualizing the binding pocket and the conformational changes induced by the ligand, cryo-EM can guide the rational design of next-generation analogues with improved affinity and specificity. creative-diagnostics.comnih.gov

| Technique | Information Gained | Impact on Research |

| Solid-State NMR (ssNMR) | Polymorph identification, crystallinity, drug-excipient interactions | Optimization of solid-state properties and formulation development |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of protein-ligand complexes, binding mode analysis | Rational drug design and lead optimization |

Predictive Modeling and Artificial Intelligence in Compound Design and Activity Forecasting

Future opportunities in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate the structural features of a series of analogues with their biological activity. computabio.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Machine Learning for Bioactivity Prediction: ML algorithms, such as random forests and deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the potential targets or effects of new molecules. researchgate.netresearchgate.net For example, ML models have been successfully developed to predict kinase inhibitors with high accuracy. acs.orgoup.com

Generative AI for De Novo Design: Generative models can design entirely new molecules with desired properties. elsevier.com By providing the model with a set of constraints (e.g., similarity to the this compound scaffold, predicted high activity against a specific target), novel and synthesizable analogues can be proposed.

Predictive Pharmacokinetics and Toxicity: AI models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds early in the discovery process, helping to reduce late-stage failures. elsevier.com

| Computational Approach | Function | Outcome |

| QSAR Modeling | Correlate chemical structure with biological activity | Prioritization of synthetic targets |

| Machine Learning | Predict bioactivity against various targets | Hypothesis generation and virtual screening |

| Generative AI | Design novel molecules with desired properties | Expansion of chemical space with optimized compounds |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles | Early-stage risk assessment and candidate selection |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its analogues, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Nitro-2-(propylsulfanyl)benzamide, and how can reaction yields be improved?

- Methodology : Use a two-step synthesis involving nitration and sulfanyl group introduction. Pre-expansion of precursor molecules (e.g., using dimethyl sulfoxide (DMSO)) can enhance reactivity . Optimize reaction conditions (e.g., temperature at 60–140°C, 4-day reaction time) to achieve yields >70%, as demonstrated in analogous benzamide syntheses .

- Key Data :

- Typical yield range: 60–75% for similar nitro-substituted benzamides .

- Critical parameters: Temperature control (±2°C), stoichiometric ratios (1:1.2 for nitro precursor:sulfanyl agent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine FT-IR (to confirm nitro [~1350 cm⁻¹] and amide [~1638 cm⁻¹] groups), ¹H/¹³C NMR (for substituent positioning), and mass spectrometry (for molecular ion validation) .

- Example Data :

- ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm; propylsulfanyl protons at δ 1.2–2.5 ppm .

- Elemental Analysis : Expected C, H, N, S percentages (±0.3% deviation) .

Q. How can the purity of this compound be validated for biological assays?

- Methodology : Use HPLC with a C18 column (70% acetonitrile/water mobile phase) and compare retention times to standards. Purity >95% is required for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for nitro-substituted benzamides targeting enzymes like PLpro?

- Methodology : Perform co-crystallization studies (e.g., using SHELX programs ) to map hydrogen bonding (e.g., benzamide-NH with Asp164/Gln269 in PLpro ). Compare IC₅₀ values of analogs with varying substituents (e.g., sulfanyl vs. sulfonamide groups reduce potency by 10-fold ).

- Data Analysis :

| Substituent | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Propylsulfanyl | 0.8 | -9.2 |

| Benzylsulfonamide | 8.5 | -6.7 |

Q. How can computational modeling predict multi-target effects of this compound in bacterial proliferation pathways?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to assess interactions with dual targets (e.g., acps-pptase enzymes ). Validate with enzyme inhibition assays (IC₅₀ < 1 μM for both targets).

- Key Findings :

- Trifluoromethyl groups enhance hydrophobic interactions (ΔG improvement: ~2.3 kcal/mol) .

- Cooperativity between targets reduces bacterial resistance by 40% .

Q. What experimental designs mitigate variability in biological activity data for ischemia/reperfusion injury studies?

- Methodology : Standardize in vivo models (e.g., rat LAD occlusion) with infarct size quantification (TTC staining). Dose-response curves (1–10 mg/kg) and blinded analysis reduce variability .

- Results :

- Infarct size reduction: 35% at 5 mg/kg vs. control (p < 0.01) .

- Mechanism: Antioxidant activity (↓ MDA levels by 50%) .

Q. How does Hirshfeld surface analysis clarify hydrogen bonding and π-stacking in this compound crystals?

- Methodology : Analyze X-ray diffraction data (SHELXL ) to calculate contact percentages (e.g., O···H: 25%, C···C: 18%). Compare to analogs (e.g., 2-nitro derivatives show weaker π-stacking) .

- Data :

| Interaction Type | Contact Contribution (%) |

|---|---|

| O···H (H-bond) | 25 |

| C···C (π-stacking) | 18 |

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.